molecular formula C9H10BrNO2 B13601793 1-(6-Bromo-1,3-dioxaindan-5-yl)ethan-1-amine CAS No. 634150-61-1

1-(6-Bromo-1,3-dioxaindan-5-yl)ethan-1-amine

Katalognummer: B13601793
CAS-Nummer: 634150-61-1
Molekulargewicht: 244.08 g/mol
InChI-Schlüssel: ZPXVZRFLPIKCNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Bromo-1,3-dioxaindan-5-yl)ethan-1-amine is a chemical compound characterized by the presence of a bromine atom attached to a 1,3-dioxaindan ring structure, with an ethanamine group

Vorbereitungsmethoden

The synthesis of 1-(6-Bromo-1,3-dioxaindan-5-yl)ethan-1-amine typically involves the bromination of a precursor compound followed by amination. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent amination step can be achieved using ammonia or an amine source under controlled temperature and pressure conditions .

Analyse Chemischer Reaktionen

1-(6-Bromo-1,3-dioxaindan-5-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

1-(6-Bromo-1,3-dioxaindan-5-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(6-Bromo-1,3-dioxaindan-5-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the dioxaindan ring structure play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting specific enzymes or signaling pathways .

Vergleich Mit ähnlichen Verbindungen

1-(6-Bromo-1,3-dioxaindan-5-yl)ethan-1-amine can be compared with similar compounds such as:

Eigenschaften

CAS-Nummer

634150-61-1

Molekularformel

C9H10BrNO2

Molekulargewicht

244.08 g/mol

IUPAC-Name

1-(6-bromo-1,3-benzodioxol-5-yl)ethanamine

InChI

InChI=1S/C9H10BrNO2/c1-5(11)6-2-8-9(3-7(6)10)13-4-12-8/h2-3,5H,4,11H2,1H3

InChI-Schlüssel

ZPXVZRFLPIKCNH-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC2=C(C=C1Br)OCO2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.